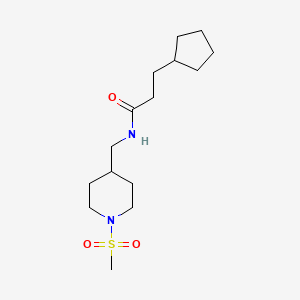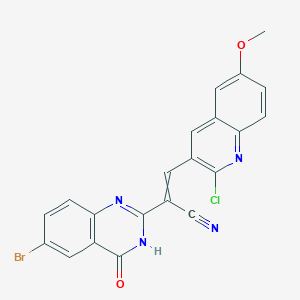
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C21H12BrClN4O2 and its molecular weight is 467.71. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
A study demonstrated the synthesis of quinoline derivatives, including structures similar to the compound , which were evaluated for their antimicrobial efficacy. These compounds showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in addressing resistant microbial strains (Thomas et al., 2010).
Anticancer Properties
Research into quinazoline derivatives has revealed their significance in cancer therapy. For example, derivatives synthesized from bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline have been identified as key intermediates for anti-cancer drugs inhibiting thymidylate synthase, a crucial enzyme for DNA synthesis in cancer cells (Sheng-li, 2004).
Drug Discovery and Synthesis Efficiency
In drug discovery, the efficiency of synthesizing key intermediates, such as 5-bromo-2-methylamino-8-methoxyquinazoline, has been significantly improved. This not only expedites the drug development process but also enhances the yield and purity of compounds critical for medicinal chemistry (Nishimura & Saitoh, 2016).
Synthetic Methodologies
The compound's structural features are useful in the synthesis of complex molecules. For instance, studies on bromination and alkoxydehalogenation of dihalogenoquinolines provide insights into regioselective modifications that are pivotal in organic synthesis and the development of pharmaceuticals (Osborne & Miller, 1993).
Biological Activity and Structure Analysis
Some studies focus on the synthesis and structural analysis of quinoline derivatives for biological applications. These compounds have shown effectiveness against certain cancer cell lines, indicating their potential in cancer treatment. The crystal structure analysis helps in understanding the molecular interactions responsible for their biological activities (Cai et al., 2019).
Eigenschaften
IUPAC Name |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClN4O2/c1-29-15-3-5-17-11(8-15)6-12(19(23)25-17)7-13(10-24)20-26-18-4-2-14(22)9-16(18)21(28)27-20/h2-9H,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNXJOZYVRCDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C#N)C3=NC4=C(C=C(C=C4)Br)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-chloro-6-methoxyquinolin-3-yl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

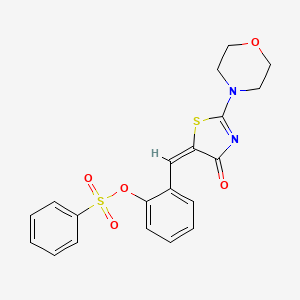
![3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2558448.png)
![2-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine](/img/structure/B2558449.png)
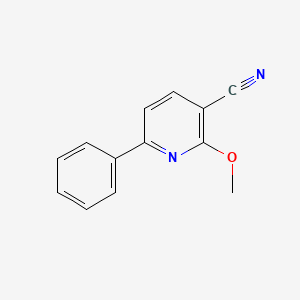
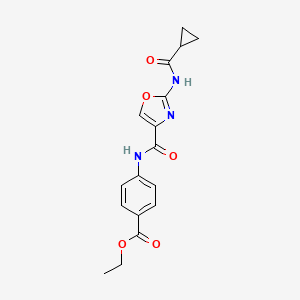

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2558459.png)
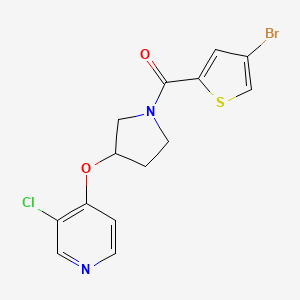
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2558461.png)
![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2558462.png)
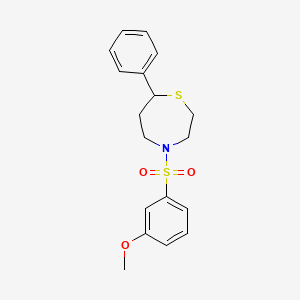
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2558465.png)
![(E)-3-(2-chlorophenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)prop-2-en-1-one](/img/structure/B2558467.png)
